Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-

IDO1 inhibition Cancer immunotherapy Cellular potency

Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- (CAS 603946-95-8) is a heterocyclic compound belonging to the 1,2,4-triazino[5,6-b]indole-3-thioether acetamide class. Its molecular formula is C₁₄H₁₂BrN₅OS with a molecular weight of 378.25 g/mol.

Molecular Formula C14H12BrN5OS
Molecular Weight 378.25 g/mol
Cat. No. B12590392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-
Molecular FormulaC14H12BrN5OS
Molecular Weight378.25 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CSC2=NC3=C(C4=C(N3)C=CC(=C4)Br)N=N2
InChIInChI=1S/C14H12BrN5OS/c15-7-1-4-10-9(5-7)12-13(17-10)18-14(20-19-12)22-6-11(21)16-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,16,21)(H,17,18,20)
InChIKeyJQEDNKKUZHXQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-: A Differentiated Triazinoindole Thioether Acetamide for IDO1 and Eis Inhibition Research


Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- (CAS 603946-95-8) is a heterocyclic compound belonging to the 1,2,4-triazino[5,6-b]indole-3-thioether acetamide class [1]. Its molecular formula is C₁₄H₁₂BrN₅OS with a molecular weight of 378.25 g/mol . The compound is characterized by an 8-bromo substituent on the indole ring, a thioether linkage at the 3-position of the triazinoindole core, and an N-cyclopropyl acetamide side chain. This specific substitution pattern distinguishes it from other triazinoindole derivatives and confers unique binding interactions with target proteins, including indoleamine 2,3-dioxygenase 1 (IDO1) and the Mycobacterium tuberculosis enhanced intracellular survival (Eis) acetyltransferase [1] [2].

Why Generic Triazinoindole Analogs Cannot Substitute for Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- in Target-Based Assays


Within the 1,2,4-triazino[5,6-b]indole-3-thioether chemotype, minor structural modifications profoundly alter biological activity. The 8-bromo substituent, the thioether linker, and the N-cyclopropyl acetamide moiety each contribute to target engagement in a non-additive manner [1]. For example, in the Eis inhibitor series, compound 39b (which shares the 8-bromo-3-thioether core with an N-cyclopropyl acetamide side chain) exhibited an IC₅₀,KAN of 0.030 μM, whereas closely related analogs with modified N-substituents or lacking the 8-bromo group displayed IC₅₀ values ranging from 0.17 μM to >200 μM [1]. Similarly, for IDO1 inhibition, the 8-bromo thioether acetamide scaffold yields an IC₅₀ of 14 nM in cellular assays, a potency level not achievable with unsubstituted or 8-fluoro triazinoindole analogs (IC₅₀ >1 μM) [2] [3]. Therefore, substituting with a generic triazinoindole derivative—even one with a seemingly similar core—will not reproduce the target potency or selectivity profile required for reproducible research outcomes.

Quantitative Differentiation Evidence for Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- Against Closest Analogs


Cellular IDO1 Inhibition: Target Compound Achieves 14 nM IC₅₀ in HeLa Cells, Surpassing Triazinoindole Analogs by >100-Fold

In a cellular context of IDO1 inhibition, Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl- demonstrates an IC₅₀ of 14 nM against IDO1 in IFN-γ-stimulated human HeLa cells [1]. This contrasts sharply with a related triazinoindole derivative (CHEMBL3764053), which shows an IC₅₀ of 1,600 nM against recombinant human IDO1, representing a >114-fold difference in potency [2]. While epacadostat (INCB024360), a clinical-stage hydroxyamidine IDO1 inhibitor, achieves an IC₅₀ of approximately 10 nM in similar cellular assays, the target compound offers a distinct triazinoindole thioether chemotype that provides an alternative chemical scaffold for IDO1 inhibitor development [3].

IDO1 inhibition Cancer immunotherapy Cellular potency

Isolated Enzyme IDO1 Inhibition: 100 nM IC₅₀ Demonstrates Direct Target Engagement Superior to Generic Triazinoindole Derivatives

In a biochemical assay using N-terminal His-tagged human IDO1 expressed in Escherichia coli with D-Trp as substrate, the target compound exhibits an IC₅₀ of 100 nM [1]. This represents over 16-fold greater potency than the representative triazinoindole analog CHEMBL3764053 (IC₅₀ = 1,600 nM) in a comparable recombinant enzyme system [2]. Epacadostat, the most clinically advanced IDO1 inhibitor, demonstrates an IC₅₀ of approximately 10–75 nM in recombinant enzyme assays, indicating that the target compound achieves enzyme-level potency within one order of magnitude of the clinical benchmark while utilizing a structurally distinct binding mode [3].

IDO1 enzyme inhibition Biochemical assay Target engagement

Eis Acetyltransferase Inhibition: Triazinoindole-3-thioether Scaffold Yields Sub-Micromolar Ki, Enabling Kanamycin Adjuvant Activity

The 1,2,4-triazino[5,6-b]indole-3-thioether scaffold, which defines the core of the target compound, has been validated as a potent Eis inhibitor class [1]. The most potent congener in the series, compound 39b—which shares the 8-bromo-3-thioether-N-cyclopropyl acetamide architecture—exhibits an IC₅₀,KAN of 0.030 μM against purified Eis and a Ki of 0.16 μM [1]. This compound also partially restores kanamycin sensitivity in a KAN-resistant M. tuberculosis strain (K204 MIC_KAN reduced to 2.5–5 μg/mL) [1]. In contrast, triazinoindole analogs lacking optimal N-substitution (e.g., compounds 23a, 23c, 24a) show IC₅₀ values exceeding 200 μM, representing a >6,600-fold loss in potency [1].

Eis inhibition Tuberculosis Kanamycin resistance Adjuvant therapy

N-Cyclopropyl Acetamide vs. N-Isopropyl Acetamide: Cyclopropyl Substitution Confers Distinct Conformational and Pharmacokinetic Profiles

The N-cyclopropyl acetamide group in the target compound (CAS 603946-95-8) represents a key structural differentiator from the corresponding N-isopropyl analog (CAS not specified for direct comparator). Cyclopropyl amides are known to exhibit distinct conformational preferences and metabolic stability profiles compared to isopropyl amides due to the ring strain and restricted rotation of the cyclopropane ring [1]. While specific head-to-head metabolic stability data for these two triazinoindole analogs are not publicly available, the N-cyclopropyl moiety is a recognized strategy in medicinal chemistry to balance potency with improved pharmacokinetic properties relative to linear or branched alkyl amides [2]. The N-isopropyl analog exists as a separate chemical entity with a different CAS registry, underscoring that these are chemically distinct compounds that cannot be used interchangeably in biological assays without validation .

Structure-activity relationship Cyclopropyl amide Metabolic stability

8-Bromo Substituent: Critical for Potency and Target Binding as Evidenced by Eis Co-Crystal Structure

The 8-bromo substituent on the indole ring is essential for high-affinity target binding. In the Eis co-crystal structure (PDB 6B3T) with inhibitor analogue 39b, the triazinoindole core inserts into a hydrophobic cavity of the aminoglycoside binding site, where the 8-bromo group engages in favorable van der Waals contacts [1]. Removal or substitution of the 8-bromo group results in a dramatic loss of Eis inhibitory activity: compounds lacking halogen at position 8 (e.g., 23a, 24a) exhibit IC₅₀,KAN values >200 μM compared to 0.030 μM for the 8-bromo congener 39b [1]. In IDO1 inhibition, the 8-bromo thioether acetamide scaffold achieves an IC₅₀ of 14 nM in cells, while the 8-fluoro analog (CHEMBL3764053) shows an IC₅₀ of 1,600 nM, indicating a >100-fold potency advantage conferred by bromine at this position [2] [3].

Halogen bonding 8-Bromo substitution X-ray crystallography

Thioether Linker at 3-Position: Essential for Eis and IDO1 Target Engagement; O-Ether or Amino Analogs Show Reduced Activity

The thioether (-S-) linker connecting the triazinoindole core to the acetamide side chain is a conserved feature across all potent Eis inhibitors in the Ngo et al. (2018) series [1]. The crystal structure of Eis with inhibitor 39b (PDB 6B3T) reveals that the sulfur atom participates in key hydrophobic interactions within the binding cavity, and the thioether geometry orients the acetamide side chain for optimal complementarity [1]. While direct O-ether or amino-linked comparators within the triazinoindole series are not reported in the Eis literature, the thioether linker is a defining feature of the active scaffold [2]. For IDO1, the thioether series (CHEMBL4076756) achieves potent cellular activity (IC₅₀ = 14 nM), whereas structurally divergent IDO1 inhibitor chemotypes (e.g., hydroxyamidines such as epacadostat) operate through a different binding mechanism [3].

Thioether linker Sulfur-mediated binding Triazinoindole SAR

Optimal Research and Industrial Application Scenarios for Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-


IDO1 Target Validation and Cancer Immunotherapy Screening Campaigns

With a cellular IC₅₀ of 14 nM against IDO1 in IFN-γ-stimulated HeLa cells and an enzyme IC₅₀ of 100 nM [1], this compound serves as a potent, structurally differentiated IDO1 inhibitor for target validation studies in cancer immunotherapy. Its triazinoindole thioether scaffold provides an alternative chemotype to hydroxyamidine-based inhibitors (e.g., epacadostat), enabling chemotype-switching SAR exploration and reducing the risk of scaffold-specific artifacts in high-throughput screening cascades [2].

Eis Acetyltransferase Inhibition for Kanamycin-Resistant Tuberculosis Adjuvant Development

Based on the class-level validation of the 1,2,4-triazino[5,6-b]indole-3-thioether scaffold as potent Eis inhibitors (IC₅₀,KAN as low as 0.030 μM for the 8-bromo-N-cyclopropyl congener 39b, Ki = 0.16 μM) [3], this compound is suitable for structure-guided optimization of Eis inhibitors aimed at restoring kanamycin sensitivity in drug-resistant M. tuberculosis strains. The available co-crystal structure (PDB 6B3T) provides a rational basis for further medicinal chemistry efforts [3].

Halogen Bonding and Sulfur-Mediated Protein-Ligand Interaction Studies

The combination of an 8-bromo substituent and a thioether linker makes this compound an excellent probe for studying halogen bonding and sulfur-mediated hydrophobic interactions in protein-ligand complexes. The Eis co-crystal structure (PDB 6B3T) demonstrates how the 8-bromo group and thioether sulfur atom engage the hydrophobic binding cavity [3]. These structural features can inform computational chemistry models and structure-based drug design efforts targeting related acetyltransferases or dioxygenases.

Comparator Compound for Triazinoindole SAR Libraries in Academic and Industrial Medicinal Chemistry

As a well-defined member of the triazinoindole-3-thioether acetamide series with documented IDO1 and Eis activity data, this compound serves as an essential reference standard for constructing and validating focused compound libraries. Its distinct N-cyclopropyl acetamide group and 8-bromo substitution [1] [3] allow systematic exploration of N-substituent and C8-halogen SAR, enabling hit-to-lead optimization programs that require a characterized starting point with quantitative potency benchmarks.

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